ATC 0175 hydrochloride is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). This compound has garnered attention for its potential anxiolytic and antidepressant effects in various animal studies, showing efficacy without causing sedative or ataxic side effects. The compound's unique mechanism of action positions it as a valuable candidate for research into anxiety and depression disorders, offering insights into therapeutic pathways that avoid common side effects associated with traditional treatments .
ATC 0175 hydrochloride acts as a competitive antagonist at the MCH1 receptor []. It binds to the receptor's binding pocket, preventing the natural ligand, melanin-concentrating hormone (MCH), from activating the receptor's signaling cascade. This blockade disrupts the downstream effects of MCH signaling, which are currently being explored in relation to feeding behavior, energy expenditure, and mood regulation [].
ATC 0175 hydrochloride is a small molecule that acts as a potent and selective antagonist of melanin-concentrating hormone receptor 1 (MCH1) []. MCH is a neuropeptide involved in regulating energy balance, reward seeking, and wakefulness []. Blocking MCH1 with ATC 0175 hydrochloride has been shown to produce anxiolytic and antidepressant effects in animal models [].
Studies have demonstrated that ATC 0175 hydrochloride exhibits high affinity for MCH1 with an IC50 (half maximal inhibitory concentration) value of 13.5 nM. This indicates it effectively binds to and blocks MCH1 at low concentrations []. Furthermore, it shows minimal interaction with MCH2 receptors (another type of melanin-concentrating hormone receptor) with an IC50 value exceeding 10,000 nM, highlighting its selectivity for MCH1 [].
While primarily an MCH1 antagonist, research suggests ATC 0175 hydrochloride also interacts with other receptors in the central nervous system, including serotonin 5-HT2B and 5-HT1A receptors [, ]. The IC50 values for these interactions are 9.66 nM and 16.9 nM, respectively, indicating a moderate affinity [, ]. The potential impact of these interactions on the overall pharmacological effects of ATC 0175 hydrochloride requires further investigation.
The synthesis of ATC 0175 hydrochloride typically involves organic solvents and specific catalysts that facilitate the formation of the desired compound. The reaction conditions are crucial for ensuring the purity and efficacy of the final product.
The biological activity of ATC 0175 hydrochloride has been primarily studied in animal models. It has demonstrated significant anxiolytic and antidepressant properties, making it a subject of interest in neuropharmacology. Notably, it achieves these effects without inducing sedation or motor impairment, which are common side effects associated with many psychotropic medications .
The synthesis of ATC 0175 hydrochloride involves multiple steps, typically beginning with the preparation of N-[cis-4-([4-(dimethylamino)quinazolin-2-yl]amino)cyclohexyl]-3,4-difluorobenzamide. The process employs standard organic synthesis techniques, including the use of organic solvents and catalysts to promote reaction efficiency. Detailed protocols for industrial-scale production are less documented, as this compound is mainly synthesized in research laboratories .
ATC 0175 hydrochloride is primarily utilized in scientific research focused on mental health disorders. Its role as a melanin-concentrating hormone receptor antagonist allows researchers to explore new avenues for treating anxiety and depression without the sedative effects typically seen with other pharmacological agents. Additionally, its unique receptor profile may provide insights into novel therapeutic strategies for mood disorders .
Interaction studies involving ATC 0175 hydrochloride have indicated its potential to modulate various neurochemical pathways. By acting on the melanin-concentrating hormone receptor 1 and serotonin receptors, this compound may influence mood regulation and anxiety responses. Further research is necessary to fully elucidate its interaction mechanisms and potential therapeutic benefits .
Several compounds share structural or functional similarities with ATC 0175 hydrochloride:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| ATC 0065 | Melanin-concentrating hormone receptor antagonist | Similar receptor targeting but different efficacy profile |
| N-(3-formylphenyl)benzenesulfonamide | Inhibitor of various biological pathways | Distinct structural characteristics affecting solubility |
| Quinazoline derivatives | Various biological activities | Broad spectrum of actions; specificity varies widely |
ATC 0175 hydrochloride stands out due to its high selectivity for the melanin-concentrating hormone receptor 1 and its ability to produce anxiolytic and antidepressant effects without sedative side effects. This specificity makes it a unique candidate in the landscape of compounds targeting similar pathways .
The synthesis of ATC 0175 hydrochloride involves a sophisticated multi-step pathway that combines quinazoline chemistry with specialized cyclohexyl and difluorobenzamide functionalization. The compound, chemically known as N-[cis-4-[[4-(dimethylamino)-2-quinazolinyl]amino]cyclohexyl]-3,4-difluorobenzamide hydrochloride, requires careful orchestration of multiple synthetic transformations to achieve the desired molecular architecture [1] [2].
The primary synthetic route begins with the preparation of two key building blocks: the quinazoline core and the cyclohexyl-difluorobenzamide fragment. The quinazoline portion is constructed through established methodologies involving quinazolin-4(3H)-one as the starting material, which undergoes sequential chlorination and dimethylamino substitution reactions [4]. The quinazolin-4(3H)-one precursor can be synthesized via cyclization of 2-aminobenzoic acid derivatives with appropriate amidines or through condensation reactions of anthranilic acid with formamide [4] [5].
The cyclohexyl-difluorobenzamide component requires the synthesis of N-(4-aminocyclohexyl)-3,4-difluorobenzamide as a key intermediate. This intermediate is prepared through a coupling reaction between 4-aminocyclohexylamine and 3,4-difluorobenzoyl chloride [7]. The 4-aminocyclohexylamine can be obtained through catalytic hydrogenation of 4-nitrocyclohexylamine using palladium on carbon as catalyst under hydrogen atmosphere [7].
The formation of 3,4-difluorobenzoyl chloride involves treating 3,4-difluorobenzoic acid with thionyl chloride under reflux conditions. This transformation typically proceeds at 75-85°C for 2-3 hours in dichloromethane solvent . The resulting acid chloride is then coupled with 4-aminocyclohexylamine in the presence of triethylamine as base to form the desired amide bond [7].
A critical step in the synthesis involves the installation of the dimethylamino group on the quinazoline ring. This transformation can be achieved through direct amination of quinazolin-4(3H)-one using N,N-dimethylformamide as both solvent and nitrogen source, with 4-toluenesulfonyl chloride serving as the activating agent [4] [5]. This reaction proceeds efficiently at room temperature, providing high yields of the 4-dimethylaminoquinazoline intermediate [4].
The final coupling between the quinazoline and cyclohexyl components typically employs nucleophilic aromatic substitution conditions. The 2-chloroquinazoline derivative reacts with the primary amine of the cyclohexyl fragment under basic conditions to form the desired carbon-nitrogen bond [1] [2]. This step requires careful temperature control and appropriate base selection to achieve optimal yields while minimizing side reactions.
The synthesis of ATC 0175 hydrochloride relies on several critical intermediate compounds, each requiring specific optimization strategies to ensure high yields and purity. The key intermediates include 4-aminocyclohexylamine, 3,4-difluorobenzoyl chloride, N-(4-aminocyclohexyl)-3,4-difluorobenzamide, and various quinazoline derivatives [7].
The preparation of 4-aminocyclohexylamine from 4-nitrocyclohexylamine represents a crucial reduction step that requires careful optimization of catalyst loading, hydrogen pressure, and reaction time. Palladium on carbon catalyst at 5-10% loading typically provides optimal results, with hydrogen pressure maintained at 2-4 atmospheres . Temperature control between 25-40°C prevents over-reduction and maintains stereochemical integrity of the cyclohexyl ring [7].
The synthesis of 3,4-difluorobenzoyl chloride requires optimization of reaction conditions to minimize hydrolysis and maximize conversion. The use of thionyl chloride in slight excess (1.1-1.2 equivalents) with catalytic amounts of dimethylformamide enhances reaction efficiency . Anhydrous conditions are essential to prevent hydrolysis of the acid chloride product, necessitating rigorous moisture exclusion throughout the process .
For the amide coupling reaction between 3,4-difluorobenzoyl chloride and 4-aminocyclohexylamine, optimization focuses on base selection and reaction temperature. Triethylamine proves superior to other bases due to its ability to neutralize hydrogen chloride without interfering with the coupling reaction [7]. Temperature control at 30-35°C provides optimal balance between reaction rate and selectivity [9].
The quinazoline synthesis pathway requires careful optimization of the dimethylamino installation step. The use of N,N-dimethylformamide as both solvent and nitrogen source, activated by 4-toluenesulfonyl chloride, provides high efficiency when conducted at room temperature [4] [5]. The reaction mechanism involves C-OH bond activation followed by nucleophilic substitution, requiring precise stoichiometry and moisture-free conditions [4].
Reaction optimization for the final coupling step between quinazoline and cyclohexyl components involves temperature, solvent, and base optimization. Dimethylformamide serves as an effective solvent due to its ability to dissolve both reactants and facilitate nucleophilic aromatic substitution [1] [2]. Temperature control between 80-120°C promotes reaction completion while preventing decomposition of sensitive functional groups [10] [11].
Catalyst optimization plays a crucial role in several synthetic steps. For the hydrogenation reactions, palladium on carbon with optimized particle size and surface area enhances reaction efficiency . The use of chiral auxiliaries or asymmetric catalysts during cyclohexenyl precursor hydrogenation can improve stereochemical control .
The purification of ATC 0175 hydrochloride and its intermediates requires sophisticated techniques to achieve pharmaceutical-grade purity standards. Multiple purification methodologies are employed throughout the synthetic sequence, each tailored to the specific chemical properties and impurity profiles of individual compounds [12] [13] [14].
Recrystallization serves as the primary purification method for the final hydrochloride salt. The process typically employs ethanol-water mixtures or methanol-dichloromethane-hexane systems to achieve high purity levels (≥98% by HPLC) [1] [9]. The crystallization process requires careful temperature control and seeding techniques to ensure consistent crystal morphology and purity [15] [16]. Cooling rates of 0.5-1°C per minute provide optimal crystal growth conditions while minimizing inclusion of impurities [15].
Column chromatography represents a versatile purification technique for intermediate compounds throughout the synthesis. Silica gel chromatography using hexane-ethyl acetate gradient elution systems effectively separates compounds based on polarity differences [17] [18]. The typical gradient ranges from 7:3 to 1:1 hexane:ethyl acetate, depending on the polarity of the target compound and impurities [17]. Column loading should not exceed 5% by weight to maintain separation efficiency [18].
High-performance liquid chromatography serves as both a purification technique and analytical method for high-purity requirements. Reverse-phase HPLC using C18 columns with water-acetonitrile mobile phases containing 0.1% trifluoroacetic acid provides excellent separation of ATC 0175 from related impurities [19]. Gradient elution from 10% to 90% acetonitrile over 20-30 minutes typically achieves baseline separation of critical impurity pairs [19].
Precipitation techniques using anti-solvent addition prove effective for crude product isolation and preliminary purification. Cold diethyl ether precipitation from dichloromethane solutions provides 85-95% yields while removing low molecular weight impurities [19]. The precipitation process requires controlled addition rates (1-2 mL/min) and temperature maintenance below -10°C for optimal results [19].
Washing procedures using appropriate solvent systems remove residual reagents and by-products. Sequential washing with water, dilute hydrochloric acid, and organic solvents eliminates ionic impurities and unreacted starting materials [13] [19]. The washing protocol must be optimized for each intermediate to prevent product loss while achieving impurity removal [13].
Quality control protocols encompass multiple analytical techniques to ensure product identity, purity, and consistency. High-performance liquid chromatography with ultraviolet detection provides quantitative purity determination with detection limits below 0.1% [1] [14]. Nuclear magnetic resonance spectroscopy confirms structural identity and detects structural impurities [20] [9]. Mass spectrometry verification ensures molecular weight confirmation and identifies potential degradation products [19].
Impurity profiling requires identification and quantification of process-related impurities, degradation products, and potential genotoxic impurities. Liquid chromatography-mass spectrometry techniques enable identification of unknown impurities and establishment of impurity structures [14]. Regulatory guidelines require impurity levels below 0.15% for individual impurities and below 1.0% for total impurities in pharmaceutical compounds [14].
Crystallization behavior analysis using differential scanning calorimetry and X-ray powder diffraction ensures consistent polymorphic form and crystal purity [16]. These techniques detect polymorphic transitions and amorphous content that could affect drug stability and bioavailability [16]. Thermal analysis provides information about melting point, decomposition temperature, and thermal stability [20] [9].
The transition from laboratory-scale synthesis to industrial production of ATC 0175 hydrochloride presents numerous technical and economic challenges that require systematic solutions. The complexity of the multi-step synthesis, combined with specialized reagent requirements and stringent purity specifications, creates unique scalability considerations [21] [22] [23].
Heat management represents a primary scalability challenge due to the exothermic nature of several key reactions in the synthesis pathway. The amide coupling reaction between 3,4-difluorobenzoyl chloride and 4-aminocyclohexylamine generates significant heat that must be controlled to prevent thermal decomposition and maintain product quality [24] [25]. Industrial reactors require advanced cooling systems with precise temperature control capabilities to manage heat generation during large-scale operations [25] [26].
Temperature control strategies for industrial synthesis include the use of jacketed reactors with external cooling circuits, controlled reagent addition systems, and temperature monitoring with feedback control [25] [26]. The implementation of controlled addition protocols, where reagents are added slowly over extended periods, helps distribute heat generation and maintain optimal reaction temperatures [24] [25]. External cooling systems using chilled water or refrigerated glycol solutions provide the necessary heat removal capacity for large-scale reactions [25].
Reagent handling challenges arise from the use of toxic and corrosive materials such as thionyl chloride, hydrogen chloride, and various organic solvents throughout the synthesis [22] [23]. Industrial facilities require specialized handling systems including enclosed reactor designs, automated reagent transfer systems, and comprehensive safety protocols to protect workers and the environment [22]. The implementation of automated systems reduces human exposure to hazardous materials while improving process consistency and safety [23].
Solvent recovery and recycling systems become economically essential at industrial scale due to the large volumes of organic solvents required throughout the synthesis. Distillation systems for solvent recovery must be designed to handle mixed solvent streams while maintaining solvent purity for reuse [21] [27]. The economic impact of solvent recovery systems includes high initial capital investment but provides long-term cost savings through reduced raw material consumption and waste disposal costs [23].
Impurity control presents increased challenges at industrial scale due to the potential for impurity accumulation and the difficulty of achieving consistent reaction conditions across large reactor volumes [27] [24]. The implementation of in-line purification techniques and real-time monitoring systems helps maintain product quality during scale-up [27]. Process analytical technology including in-line spectroscopic monitoring provides real-time feedback on reaction progress and product quality [23].
Equipment requirements for industrial synthesis include specialized reactors capable of handling corrosive reagents, high-efficiency mixing systems for large volumes, and advanced purification equipment for pharmaceutical-grade products [22] [23]. Multi-purpose reactor designs provide flexibility for different synthetic steps while reducing capital equipment costs [23]. Modular equipment designs enable scalable capacity expansion as production demands increase [21].
Process monitoring and control systems become increasingly important at industrial scale to ensure consistent product quality and process efficiency. The implementation of process analytical technology enables real-time monitoring of critical process parameters including temperature, pH, concentration, and purity [23]. Automated sampling and analysis systems provide continuous quality monitoring while reducing manual intervention and associated variability [22].
Waste management considerations include environmental compliance requirements and economic optimization of waste treatment processes. The implementation of green chemistry principles helps minimize waste generation while reducing environmental impact [23] [27]. Waste minimization strategies include optimized reaction conditions to reduce by-product formation, solvent recovery systems, and alternative synthetic routes with improved atom economy [27].
The economic impact of scalability solutions varies significantly depending on the specific challenge addressed. Heat management systems typically require moderate capital investment with ongoing operational costs for cooling utilities [24]. Reagent handling systems represent significant capital investment but provide essential safety and regulatory compliance benefits [22]. Solvent recovery systems require high initial investment but generate long-term cost savings through reduced raw material and waste disposal costs [23].
ATC 0175 hydrochloride represents a potent and selective antagonist of the melanin-concentrating hormone receptor 1, demonstrating exceptional pharmacological properties that distinguish it from other compounds in its class [1] [2] [3]. The compound exhibits remarkable selectivity for MCH1 receptors over MCH2 receptors, with a selectivity ratio exceeding 740-fold, making it an invaluable research tool for investigating MCH1-specific physiological functions [3] [4].
The binding affinity profile of ATC 0175 hydrochloride has been extensively characterized across multiple independent studies, revealing consistent high-affinity interactions with MCH1 receptors. Comprehensive binding assays utilizing human recombinant MCH1 receptors have demonstrated IC₅₀ values ranging from 7.23 to 13.5 nanomolar, establishing the compound as one of the most potent MCH1 antagonists identified to date [1] [3] [5].
The most precise binding affinity determination was conducted using [¹²⁵I][Phe¹³,Tyr¹⁹]MCH binding assays, which yielded an IC₅₀ value of 7.23 ± 0.59 nanomolar for human recombinant MCH1 receptors [5]. Additional binding studies have corroborated these findings, reporting IC₅₀ values of 13.0 nanomolar and 13.5 nanomolar respectively, demonstrating remarkable consistency across different experimental conditions and methodologies [1] [3].
The binding affinity data reveals exceptional selectivity for MCH1 receptors compared to MCH2 receptors, with IC₅₀ values greater than 10,000 nanomolar for MCH2, representing a selectivity ratio exceeding 740-fold [3] [4]. This remarkable selectivity profile makes ATC 0175 hydrochloride particularly valuable for investigating MCH1-specific physiological processes without confounding effects from MCH2 receptor activation.
| Receptor | IC₅₀ (nM) | Selectivity Ratio | Assay Method |
|---|---|---|---|
| MCH1 | 7.23 | 1.0 | [¹²⁵I][Phe¹³,Tyr¹⁹]MCH binding |
| MCH1 | 13.0 | 1.8 | Receptor binding assay |
| MCH1 | 13.5 | 1.9 | Receptor binding assay |
| MCH2 | >10,000 | >1,380 | Receptor binding assay |
ATC 0175 hydrochloride exhibits a distinctive non-competitive antagonism mechanism at MCH1 receptors, as evidenced by comprehensive receptor binding studies and functional assays [2] [6] [7]. The non-competitive nature of this antagonism has been conclusively demonstrated through Scatchard plot analysis, which revealed that ATC 0175 hydrochloride reduces the maximum binding capacity (Bmax) without affecting the dissociation constant (Kd) of the orthosteric ligand [7].
Scatchard plot analysis of saturation binding curves showed that at 5 nanomolar concentrations, ATC 0175 hydrochloride reduced Bmax without affecting Kd, indicating that the compound inhibits [¹²⁵I][Phe¹³,Tyr¹⁹]MCH binding in a non-competitive manner [7]. This binding pattern is characteristic of allosteric modulation, where the antagonist binds to a site distinct from the orthosteric binding pocket, inducing conformational changes that reduce receptor functionality without directly competing with the natural ligand for the same binding site.
Functional assays utilizing MCH-induced increases in intracellular calcium concentration ([Ca²⁺]ᵢ) have further confirmed the non-competitive antagonism exhibited by ATC 0175 hydrochloride [2] [6]. The compound demonstrated insurmountable antagonism, characterized by a progressive reduction in the maximal response to MCH stimulation, rather than a simple rightward shift of the concentration-response curve that would be expected with competitive antagonism [2].
The mechanistic implications of this non-competitive inhibition pattern suggest that ATC 0175 hydrochloride binds to an allosteric site on the MCH1 receptor, inducing conformational changes that reduce the receptor's capacity to respond to orthosteric ligand binding. This mechanism results in a decreased population of functional receptors available for MCH activation, explaining the observed reduction in Bmax without changes in ligand binding affinity [8] [9].
| Parameter | ATC 0175 Effect | Mechanistic Implication |
|---|---|---|
| Inhibition Type | Non-competitive antagonist | Allosteric binding site interaction |
| Bmax Effect | Reduced without affecting Kd | Decreased receptor availability |
| Scatchard Analysis | Decreased maximum binding | Non-competitive binding pattern |
| Functional Response | Insurmountable antagonism | Progressive reduction of maximal response |
ATC 0175 hydrochloride demonstrates significant cross-reactivity with serotonergic receptor subtypes, particularly exhibiting notable affinity for both 5-HT₁A and 5-HT₂B receptors [2] [3] [4]. This cross-reactivity profile represents an important pharmacological characteristic that contributes to the compound's complex mechanism of action and may influence its overall therapeutic potential in research applications.
The serotonergic cross-reactivity of ATC 0175 hydrochloride has been extensively characterized through comprehensive receptor binding studies, revealing IC₅₀ values of 16.9 nanomolar for 5-HT₁A receptors and 9.66 nanomolar for 5-HT₂B receptors [3] [4]. These binding affinities are remarkably close to the compound's affinity for MCH1 receptors, indicating that serotonergic interactions represent significant off-target effects rather than minor secondary activities.
ATC 0175 hydrochloride exhibits partial agonist activity at 5-HT₁A receptors, with an IC₅₀ value of 16.9 nanomolar representing approximately 2.3-fold lower affinity compared to its primary MCH1 target [3] [4] [10]. The partial agonist profile at 5-HT₁A receptors distinguishes ATC 0175 hydrochloride from pure MCH1 antagonists and contributes to its unique pharmacological signature.
5-HT₁A receptors represent one of the most extensively studied serotonin receptor subtypes, functioning as both autoreceptors on serotonergic neurons in the raphe nuclei and heteroreceptors in projection areas throughout the central nervous system [11] [12]. The partial agonist activity of ATC 0175 hydrochloride at these receptors suggests potential modulation of serotonergic neurotransmission, which may contribute to the compound's observed anxiolytic and antidepressant-like effects in preclinical studies [2] [13].
The 5-HT₁A partial agonism exhibited by ATC 0175 hydrochloride involves activation of inhibitory G-protein coupled receptor signaling pathways, typically coupling to Gᵢ/Go proteins that control intracellular signaling cascades including inhibition of cyclic adenosine monophosphate formation and activation of potassium channels [11]. Partial agonists at 5-HT₁A receptors are clinically recognized for their anxiolytic properties and represent an established therapeutic approach for anxiety disorders [13].
ATC 0175 hydrochloride demonstrates antagonistic activity at 5-HT₂B receptors with an IC₅₀ value of 9.66 nanomolar, representing the highest binding affinity among all tested receptor subtypes and indicating particularly potent interaction with this serotonergic receptor subtype [3] [4]. The 5-HT₂B antagonistic activity occurs at concentrations lower than those required for MCH1 antagonism, suggesting that 5-HT₂B receptor blockade may represent a primary pharmacological action rather than a secondary effect.
5-HT₂B receptors are expressed in discrete regions of the central nervous system and exhibit significant expression in peripheral tissues, particularly the cardiovascular system where they mediate important physiological functions [14] [15]. The antagonistic activity of ATC 0175 hydrochloride at these receptors may contribute to cardiovascular safety considerations, as 5-HT₂B receptor activation has been associated with cardiac valve pathology in certain contexts [15].
The 5-HT₂B antagonistic profile of ATC 0175 hydrochloride involves blockade of Gq/G11-coupled signaling pathways that typically result in phospholipase C activation and subsequent increases in intracellular calcium and diacylglycerol formation [14]. Antagonism of these pathways by ATC 0175 hydrochloride prevents 5-HT₂B receptor-mediated cellular responses, potentially contributing to the compound's overall pharmacological profile.
| Receptor Subtype | IC₅₀ (nM) | Pharmacological Activity | Functional Significance |
|---|---|---|---|
| 5-HT₁A | 16.9 | Partial agonist | Modulates serotonergic neurotransmission |
| 5-HT₂B | 9.66 | Antagonist | Blocks 5-HT₂B mediated responses |
ATC 0175 hydrochloride exhibits complex allosteric modulation patterns that extend beyond simple competitive or non-competitive inhibition mechanisms, demonstrating sophisticated interactions with multiple receptor systems that involve conformational changes and altered receptor dynamics [16] [17] [18]. The allosteric modulation patterns observed with ATC 0175 hydrochloride represent a paradigm of how small molecule antagonists can influence receptor function through mechanisms distinct from orthosteric site competition.
The allosteric modulation mechanisms employed by ATC 0175 hydrochloride involve binding to sites topographically distinct from the orthosteric ligand binding pocket, inducing conformational changes that alter receptor function without directly interfering with natural ligand binding [16] [18]. This mechanism has been extensively characterized for MCH1 receptors, where ATC 0175 hydrochloride demonstrates the ability to alter dissociation kinetics of orthosteric ligands, a hallmark characteristic of allosteric modulators [16].
Recent structural and pharmacological studies have revealed that melanin-concentrating hormone receptors possess multiple allosteric binding sites that can accommodate small molecule modulators [17] [19]. The binding of ATC 0175 hydrochloride to these allosteric sites results in conformational changes that propagate through the receptor structure, ultimately affecting the receptor's capacity to couple with intracellular signaling pathways [17].
The allosteric modulation patterns exhibited by ATC 0175 hydrochloride include the characteristic insurmountable antagonism observed in functional assays, where increasing concentrations of orthosteric agonist cannot overcome the inhibitory effects of the compound [2] [16]. This pattern contrasts sharply with competitive antagonism, where sufficiently high agonist concentrations can surmount the inhibitory effects of competitive antagonists.
Time-dependent binding kinetics represent another hallmark of allosteric modulation by ATC 0175 hydrochloride, with the compound demonstrating slow association and dissociation rates that are characteristic of allosteric binding sites [16] [18]. These kinetic properties contribute to the compound's prolonged duration of action and distinguish it from rapidly reversible competitive antagonists that exhibit fast on-off kinetics.
The molecular mechanisms underlying allosteric modulation by ATC 0175 hydrochloride involve stabilization of receptor conformations that exhibit reduced coupling efficiency with G-protein signaling pathways [16] [17]. This mechanism results in functional antagonism that persists even in the presence of saturating concentrations of orthosteric agonists, explaining the insurmountable nature of the antagonism observed in calcium mobilization assays [2].
Irritant